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Compound of Interest

Compound Name:
1-(3-Chloro-4-

nitrophenyl)piperazine

CAS No.: 1681039-26-8

Cat. No.: B1459597

Get Quote

Executive Summary: The Case for
Nitrophenylpiperazines
In the context of rising azole resistance, the 1-(4-nitrophenyl)piperazine scaffold has emerged

as a critical pharmacophore. Unlike traditional azoles (e.g., Fluconazole) that rely heavily on

the triazole ring for heme coordination within the CYP51 active site, nitrophenylpiperazine

derivatives offer a dual-mode advantage: they maintain CYP51 affinity via hydrophobic

interactions while offering a distinct electronic profile that may evade specific efflux pump

mechanisms responsible for MDR (Multi-Drug Resistance).

This guide provides a technical comparison of these agents against industry standards,

supported by QSAR (Quantitative Structure-Activity Relationship) protocols to optimize their

fungicidal potency.
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The following comparison highlights the structural and functional divergences between novel

nitrophenylpiperazine derivatives and the standard of care, Fluconazole.

Table 1: Performance & Physicochemical Comparison
Feature

Nitrophenylpiperazin

e Derivatives

Fluconazole

(Standard)

Implication for Drug

Design

Primary Target
CYP51 (

-demethylase)

CYP51 (

-demethylase)

Similar mechanism,

different binding

mode.

Binding Mode

Hydrophobic channel

occupation + H-

bonding via linker

Heme iron

coordination (N-4 of

triazole)

Piperazines are less

susceptible to specific

heme-pocket

mutations.

Lipophilicity (logP)
High (

)

Low (

)

Piperazines show

superior penetration of

fungal cell walls but

require solubility

optimization.

MIC (

)

g/mL (Lead

compounds)
g/mL

Potency is tunable via

QSAR-guided

substitution.

Resistance Profile
Active against some

azole-resistant strains

High resistance rates (

in some isolates)

Alternative scaffold for

resistant mycoses.

Synthetic Access Modular (3-4 steps) Complex
Faster lead

optimization cycles.

Scientific Foundation: Mechanism & QSAR Logic
The Target: CYP51 Inhibition
The primary mechanism involves the inhibition of Lanosterol

-demethylase (CYP51).[1][2][3] The nitrophenylpiperazine moiety acts as a hydrophobic
anchor.
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The Nitro Group: Acts as an electron-withdrawing group (EWG), modulating the pKa of the

piperazine nitrogens and influencing the electrostatic potential surface (EPS) involved in

receptor docking.

The Piperazine Ring: Provides a semi-rigid linker that positions the "head" group (often an

aryl or alkyl chain) into the hydrophobic access channel of the enzyme.

QSAR Rationale
To optimize this scaffold, we rely on three core descriptor classes:

Electronic (

): Hammett constants of substituents on the phenyl ring. Electron-donating groups (EDG)
often enhance activity by increasing electron density at the binding interface.

Lipophilic (

/ logP): Essential for crossing the fungal cell wall (chitin/glucan layers).

Steric (MR): Molar Refractivity correlates with the ability to fill the hydrophobic pocket of

CYP51 without steric clash.

Experimental Protocols
A. Chemical Synthesis: The Oxirane Route
This modular pathway allows for the rapid generation of derivatives for QSAR training sets.

Reagents: 4-substituted benzoic acid, Epichlorohydrin, 1-(4-nitrophenyl)piperazine.

Step 1: Esterification. React the substituted benzoic acid with epichlorohydrin (

, reflux, 5h) to form the oxirane intermediate.

Validation: Monitor disappearance of acid peak via TLC (Hexane:EtOAc 3:1).

Step 2: Ring Opening. React the oxirane with 1-(4-nitrophenyl)piperazine in ethanol (reflux,

8-12h).
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Mechanism:[2][4][5][6][7] Nucleophilic attack of the piperazine secondary amine on the

less substituted carbon of the epoxide.

Step 3: Purification. Precipitate as hydrochloride salt using ethereal HCl or recrystallize from

Ethanol/DMF.

Yield: Typically 75-85%.

B. Biological Assay: Microdilution Method
Objective: Determine Minimum Inhibitory Concentration (MIC).

Inoculum: Adjust Candida albicans (ATCC 10231) suspension to

CFU/mL in RPMI 1640 medium.

Dosing: Prepare serial dilutions of the test compound in DMSO (Final conc.

g/mL).

Incubation: 35°C for 48 hours.

Readout: The lowest concentration showing no visible growth (optically clear) is the MIC.

Control: Fluconazole (Positive), DMSO (Negative).

QSAR Modeling Workflow
This protocol ensures a self-validating model, avoiding the common pitfall of "chance

correlation."

Step 1: Descriptor Calculation
Use software (e.g., Dragon, MOE, or RDKit) to calculate:

LogP: Partition coefficient.

HOMO/LUMO: Frontier orbital energies (DFT B3LYP/6-31G* level).

TPSA: Topological Polar Surface Area.
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Step 2: Dataset Splitting
Training Set: 70% of compounds (select to cover the full range of biological activity).

Test Set: 30% of compounds (randomly selected).

Step 3: Regression Analysis (MLR)
Generate the equation:

Acceptance Criteria:

(Goodness of fit)[4][8]

(Leave-one-out cross-validation)

-test: Significant at

confidence.

Step 4: Interpretation
Positive Coeff for logP: Indicates hydrophobicity drives potency (membrane crossing +

pocket binding).

Negative Coeff for Steric (if observed): Indicates the binding pocket has a size limit; bulky

groups reduce activity.

Visualizations
Diagram 1: Mechanism & Synthesis Pathway
This diagram illustrates the synthesis logic and how the final molecule interacts with the fungal

cell.
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Caption: Modular synthesis route converging on the CYP51 target mechanism.

Diagram 2: QSAR Optimization Logic
This diagram maps the decision tree for optimizing the scaffold based on QSAR feedback.
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Caption: Iterative QSAR workflow for optimizing nitrophenylpiperazine antifungal activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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